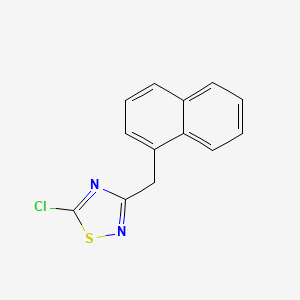![molecular formula C10H9ClN2S B6340673 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-70-4](/img/structure/B6340673.png)
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole (5-Cl-3-MPMT) is an important organic compound used in various scientific and industrial applications. It is a heterocyclic compound containing a thiadiazole ring system, which is a five-membered ring composed of two nitrogen atoms and three carbon atoms. 5-Cl-3-MPMT has been widely studied for its versatile properties, such as its ability to form complexes with transition metals, its potential as an inhibitor of enzymes, and its ability to act as a photosensitizer.
Aplicaciones Científicas De Investigación
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole has a wide range of scientific and industrial applications. It has been used as an inhibitor of enzymes and as a photosensitizer in photodynamic therapy. It has also been used as a ligand in complexes with transition metals, and it has been studied for its potential use as a corrosion inhibitor in steel. Additionally, 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole has been studied as a potential inhibitor of cancer cell growth, and it has been used as a reagent in organic synthesis.
Mecanismo De Acción
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole are currently unknown . These properties are crucial for understanding the bioavailability of the compound, and they need to be studied in detail.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole in laboratory experiments is its versatility. It can be used as an inhibitor of enzymes and proteins, as a photosensitizer in photodynamic therapy, and as a reagent in organic synthesis. Additionally, it has been shown to form complexes with transition metals, which can lead to the inhibition of corrosion. The main limitation of using 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole in laboratory experiments is that it is not fully understood, so its effects on biochemical and physiological processes are not yet fully understood.
Direcciones Futuras
There are several potential future directions for the use of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential use of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole as an inhibitor of cancer cell growth and as a corrosion inhibitor. Finally, further research is needed to explore the potential of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole as a photosensitizer in photodynamic therapy.
Métodos De Síntesis
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole can be synthesized by a variety of methods, including the reaction of 2-methylphenylmethyl chloride with thiourea in the presence of a base, the reaction of 2-methylphenylmethyl chloride with thiourea and an acid catalyst, and the reaction of 2-methylphenylmethyl chloride with thiourea and a base catalyst. The reaction of 2-methylphenylmethyl chloride with thiourea and an acid catalyst is the most commonly used method, as it is the most efficient and produces the highest yields. The reaction is typically carried out at temperatures between 0 and 25°C, and the reaction time can vary from several hours to several days, depending on the reaction conditions.
Propiedades
IUPAC Name |
5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSYJHEVMLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)
![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)
![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)


